molecular formula C11H17N3O B12308565 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12308565
M. Wt: 207.27 g/mol
InChI Key: SDXRTBLFMFMZQS-UHFFFAOYSA-N
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Description

(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the pyrazolyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of the hydroxyl and pyrazolyl groups through selective functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the pyrazolyl group to form different derivatives.

    Substitution: Nucleophilic substitution reactions at the pyrazolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane: Lacks the hydroxyl group, leading to different reactivity and applications.

    (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-2-ol: Differing position of the hydroxyl group affects its chemical properties.

Uniqueness

The presence of both the hydroxyl and pyrazolyl groups in (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[321]octan-3-ol makes it unique compared to its analogs

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C11H17N3O/c1-14-10(4-5-12-14)11(15)6-8-2-3-9(7-11)13-8/h4-5,8-9,13,15H,2-3,6-7H2,1H3

InChI Key

SDXRTBLFMFMZQS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2(CC3CCC(C2)N3)O

Origin of Product

United States

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